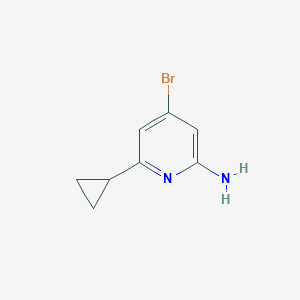
alpha,beta-D-(+)-Glucose pentaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-D-(+)-Glucose pentaacetate is a derivative of glucose where all five hydroxyl groups are acetylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is a white crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha,beta-D-(+)-Glucose pentaacetate can be synthesized by acetylating glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the pentaacetate derivative after purification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,beta-D-(+)-Glucose pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Glucose and acetic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha,beta-D-(+)-Glucose pentaacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate metabolism and enzyme activity.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of alpha,beta-D-(+)-Glucose pentaacetate involves its ability to undergo hydrolysis and release glucose. This property is utilized in various biochemical assays and synthetic processes. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha,beta-D-Mannose pentaacetate
- Alpha,beta-D-Galactose pentaacetate
Comparison
Alpha,beta-D-(+)-Glucose pentaacetate is unique due to its specific structure and reactivity. Compared to alpha,beta-D-Mannose pentaacetate and alpha,beta-D-Galactose pentaacetate, it has different stereochemistry, which affects its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C16H22O11 |
|---|---|
Peso molecular |
390.34 g/mol |
Nombre IUPAC |
[(3R,4S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14+,15?,16+/m1/s1 |
Clave InChI |
LPTITAGPBXDDGR-XJGFBQBWSA-N |
SMILES isomérico |
CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



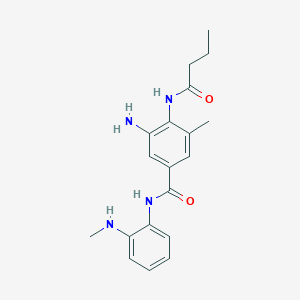
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
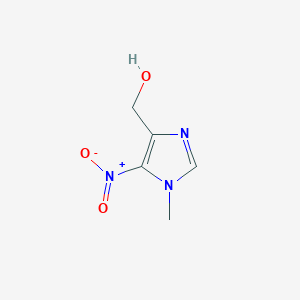
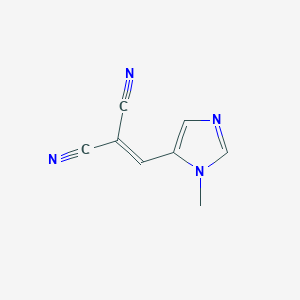
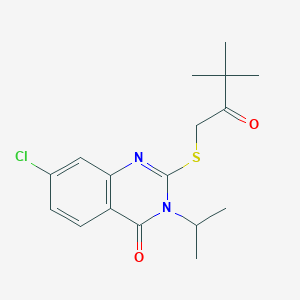
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)
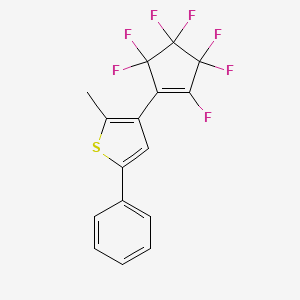
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
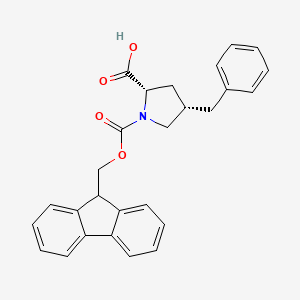
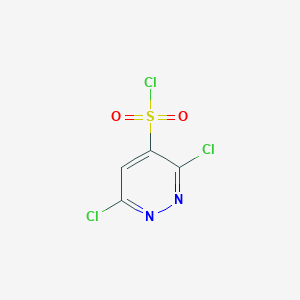
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)
